Succinimidil 4-(N-maleimidometil)ciclohexano-1-carboxilato

Descripción general

Descripción

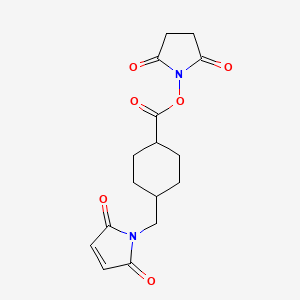

4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo es un entrecruzador heterobifuncional de amina a sulfhidrilo. Contiene dos grupos reactivos en extremos opuestos: éster de N-hidroxisuccinimida y maleimida, que son reactivos con aminas y tioles, respectivamente . Este compuesto se utiliza ampliamente en bioconjugación para unir proteínas con otras entidades funcionales como colorantes fluorescentes, trazadores, nanopartículas y agentes citotóxicos .

Aplicaciones Científicas De Investigación

4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como entrecruzador en la síntesis de varios bioconjugados.

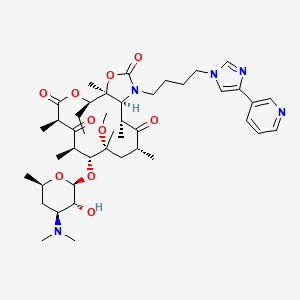

Medicina: Se utiliza en la preparación de conjugados de anticuerpos-fármacos (ADC) para la terapia del cáncer dirigida.

Industria: Se utiliza en la producción de varios bioconjugados para aplicaciones de diagnóstico y terapéuticas.

Mecanismo De Acción

El mecanismo de acción de 4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo implica la formación de enlaces covalentes entre grupos amina y sulfhidrilo. El éster de N-hidroxisuccinimida reacciona con aminas primarias para formar enlaces amida estables, mientras que el grupo maleimida reacciona con grupos sulfhidrilo para formar enlaces tioéter estables . Esto permite la conjugación eficiente de proteínas con otras entidades funcionales, lo que permite la administración dirigida de agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

SMCC plays a significant role in biochemical reactions, particularly in the covalent conjugation of amine- and sulfhydryl-containing molecules . The N-hydroxysuccinimide (NHS) ester group of SMCC reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .

Cellular Effects

The effects of SMCC on cells are primarily related to its role in protein conjugation. By linking proteins with other functional entities (such as fluorescent dyes, tracers, nanoparticles, cytotoxic agents), SMCC can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, SMCC exerts its effects through binding interactions with biomolecules. The NHS-ester group of SMCC forms amide bonds with primary amines, while the maleimide group forms stable thioether bonds with sulfhydryl groups . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SMCC can change over time. The NHS-ester group of SMCC is subject to hydrolytic degradation, a reaction whose rate increases with pH . The maleimide group is more stable and can be stored for later conjugation to a sulfhydryl-containing molecule .

Métodos De Preparación

4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo se sintetiza mediante un proceso de varios pasos. La síntesis implica la reacción de N-(4-carboxi-ciclohexilmetil)maleimida con cloruro de tionilo en benceno seco para formar N-(4-cloroformilciclohexilmetil)maleimida . Este intermedio se hace reaccionar entonces con N-hidroxisuccinimida para producir el producto final . La estructura del producto final se confirma utilizando resonancia magnética nuclear (RMN) y espectroscopia infrarroja .

Análisis De Reacciones Químicas

4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo experimenta varios tipos de reacciones químicas:

Reacciones de sustitución: El éster de N-hidroxisuccinimida reacciona con aminas primarias a pH 7-9 para formar enlaces amida estables.

Reacciones de adición: El grupo maleimida reacciona con grupos sulfhidrilo a pH 6.5-7.5 para formar enlaces tioéter estables.

Los reactivos comunes utilizados en estas reacciones incluyen aminas primarias y moléculas que contienen sulfhidrilo . Los principales productos formados son enlaces amida y tioéter .

Comparación Con Compuestos Similares

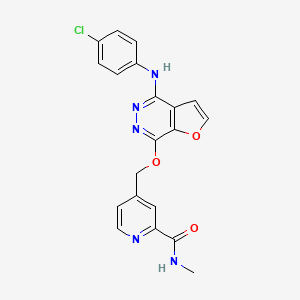

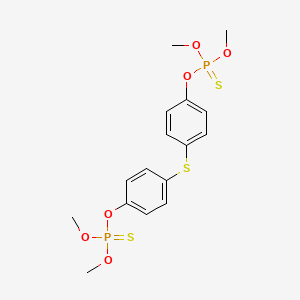

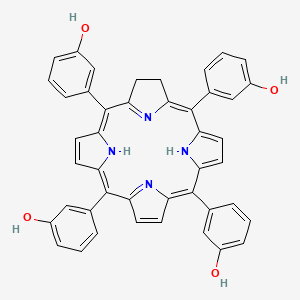

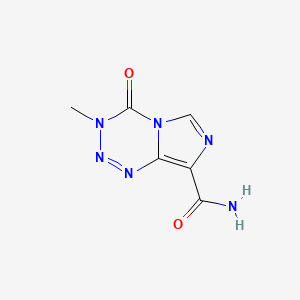

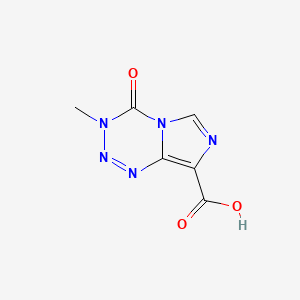

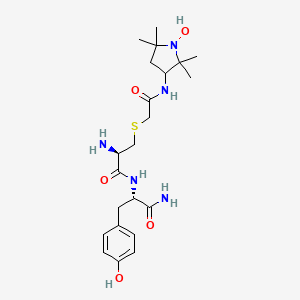

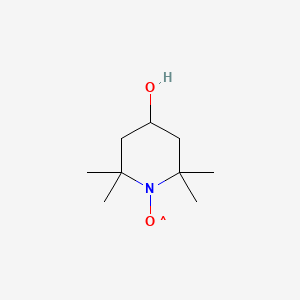

4-(N-maleimidometil)ciclohexano-1-carboxilato de succinimidilo es único debido a su naturaleza heterobifuncional, lo que le permite reaccionar tanto con aminas como con tioles. Compuestos similares incluyen:

Estos compuestos comparten una reactividad similar pero difieren en sus propiedades de solubilidad y estabilidad, lo que los hace adecuados para diferentes aplicaciones.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAHTWIKCUJRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215307 | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-85-5 | |

| Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64987-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common presenting symptoms of SmCC?

A1: SmCC frequently presents in advanced stages with symptoms varying depending on the primary tumor site. Common symptoms include:

- Gastrointestinal: Difficulty swallowing, abdominal pain, weight loss, hematemesis [].

- Urinary: Gross hematuria, dysuria, urinary retention [].

- Nasopharynx: Neck pain, sore throat, difficulty swallowing [].

Q2: Is there a role for cytokeratin 7 (CK7) in differentiating SmCC from other malignancies?

A: Yes, CK7 immunohistochemistry can help distinguish SmCC from other carcinomas. Studies have shown that SmCC typically exhibits negative or dot-like CK7 staining, whereas large cell neuroendocrine carcinoma (LCNEC) and high-grade urothelial carcinoma often display partial or complete membranous staining patterns [].

Q3: Is human papillomavirus (HPV) implicated in the development of SmCC?

A: While HPV is strongly associated with oropharyngeal squamous cell carcinoma, emerging evidence suggests a possible role in a subset of oropharyngeal SmCC cases. Studies have reported HPV-positive SmCC, particularly in the tonsil [, ].

Q4: Are there any molecular markers associated with a worse prognosis in SmCC?

A: Research suggests that the expression of certain genes, collectively referred to as the "SmCC-like gene module," may contribute to a more aggressive phenotype and worse prognosis in HPV-related oropharyngeal carcinoma. This module appears to be linked to the MYC proto-oncogene [].

Q5: What is the standard treatment approach for SmCC?

A: Treatment for SmCC typically involves a multimodal approach, including surgery, chemotherapy, and/or radiotherapy. The specific treatment plan is tailored to individual patient factors, such as tumor location, stage, and overall health status [, , ].

Q6: What is the role of chemotherapy in managing SmCC?

A: Chemotherapy, often platinum-based regimens similar to those used for small cell lung cancer, is a mainstay of treatment for SmCC. While chemotherapy can provide significant palliation, its impact on long-term survival remains modest [].

Q7: What is sulfo-SMCC?

A7: Sulfo-SMCC is a heterobifunctional crosslinker used to create stable, non-reducible bonds between amine and sulfhydryl groups in proteins and other molecules.

Q8: How does sulfo-SMCC work?

A8: The NHS ester group of sulfo-SMCC reacts with primary amines (-NH2) forming a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH) forming a stable thioether linkage. This enables the conjugation of two molecules, one with a free amine and the other with a free sulfhydryl group.

Q9: What are the applications of sulfo-SMCC in antibody-drug conjugates (ADCs)?

A: Sulfo-SMCC is widely used to conjugate cytotoxic drugs to antibodies, forming ADCs. The antibody targets the drug specifically to cancer cells, improving efficacy and reducing off-target toxicity [].

Q10: What is the stability of the thiol-maleimide linkage in ADCs?

A: The thiol-maleimide linkage, while considered stable, can be prone to degradation over time, potentially leading to premature drug release. Studies have shown that this degradation can occur through thiol exchange reactions [].

Q11: How does the stability of sulfo-SMCC linkers compare to other linker chemistries in ADCs?

A: Compared to hindered disulfide linkers, sulfo-SMCC forms a more stable thioether bond that is less susceptible to cleavage in plasma. This enhanced stability potentially contributes to a more favorable pharmacokinetic profile [].

Q12: Are there any alternative linker strategies for ADCs?

A: Yes, researchers are exploring novel linker chemistries to overcome the limitations of existing linkers like sulfo-SMCC. One example is the triglycyl peptide linker (CX), designed to enhance drug release and lysosomal efflux within target cells, potentially improving efficacy [].

Q13: How does the choice of linker impact the activity of ADCs?

A: The linker plays a critical role in ADC activity by influencing drug release, cellular uptake, and ultimately, cytotoxicity. Studies have shown that ADCs utilizing different linkers can exhibit varying levels of potency and efficacy in both in vitro and in vivo models [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)